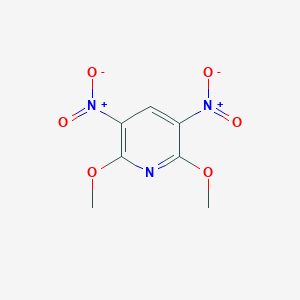

2,6-Dimethoxy-3,5-dinitropyridine

Übersicht

Beschreibung

The compound 2,6-Dimethoxy-3,5-dinitropyridine is a pyridine derivative characterized by the presence of methoxy groups at the 2 and 6 positions and nitro groups at the 3 and 5 positions. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and synthesis of structurally related compounds, which can be informative for understanding the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions that may include the use of secondary or tertiary amines, aminomethylating mixtures, and various other reagents to introduce different substituents onto the pyridine ring . For example, the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine involves treatment with amines followed by aminomethylation in the presence of an acid . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, including both proton (H NMR) and carbon (C NMR) . Two-dimensional correlation experiments like COSY, HMBC, and HSQC are also employed to determine the structure and confirm the positions of substituents on the pyridine ring . For this compound, similar methods would likely reveal the influence of the electron-donating methoxy groups and the electron-withdrawing nitro groups on the chemical shifts observed in NMR spectra.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents present on the ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the basicity of the compound and its stability towards oxidation . Pyridinols with varying substituents have been shown to exhibit different reactivities towards peroxyl radicals, which is a measure of their antioxidant properties . By analogy, this compound may also exhibit unique reactivity patterns due to the interplay between its methoxy and nitro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their stability, basicity, and hydrogen bonding capabilities, are closely related to their molecular structure . For example, intramolecular hydrogen bonding has been observed in certain dinitropyridine derivatives, which can influence the compound's co-planarity and resonance structures . The methoxy and nitro substituents in this compound would be expected to impact its physical properties, such as melting point and solubility, as well as its chemical properties, including acidity/basicity and reactivity towards other chemical species.

Wissenschaftliche Forschungsanwendungen

1. Use in Energetic Materials

2,6-Diamino-3,5-dinitropyridine 1-oxide, related to 2,6-Dimethoxy-3,5-dinitropyridine, has been explored for its potential in energetic materials. These materials require high density, thermal and chemical stability, and insensitivity to explosion. Research has shown that compounds like this compound possess the necessary planar structures and intra- and inter-molecular hydrogen bonding for these applications (Hollins et al., 1996).

2. Spectroscopic Studies and Molecular Analysis

The molecular vibrations and spectroscopic properties of compounds like 3,5-dibromo-2,6-dimethoxy pyridine have been studied. These investigations are crucial for understanding the fundamental modes of the compounds and their thermodynamic properties. This research aids in identifying potential sites for electrophilic attack and nucleophilic reactions in the molecule, which is valuable for various chemical applications (Xavier & Gobinath, 2012).

3. Chemical Synthesis and Reactions

This compound and its derivatives have been a subject of interest in chemical synthesis. Research has focused on the formation of various substituted compounds and the understanding of their structures through techniques like NMR spectroscopy and X-ray diffraction. This research is foundational for the development of new chemicals and materials (Morozova et al., 2012).

4. Theoretical Studies on Molecular Interactions

Theoretical studies, including first-principle calculations, have been conducted on dimers of compounds related to this compound. These studies provide insights into the molecular interactions, binding energies, and hydrogen bonding patterns in these compounds, contributing to a deeper understanding of their chemical behavior (Xie et al., 2012).

5. Exploration of Physical and Chemical Properties

The solubility of 2,6-Diamino-3,5-dinitropyridine in various solvents has been studied, providing valuable information for its handling and use in different chemical environments. Understanding the solubility and thermodynamic properties of such compounds is crucial for their practical application in different scientific fields (Wang et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of pyridine , which is often used in the synthesis of new energetic materials . These materials focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

Mode of Action

It is known that highly energetic compounds substituted with nitro groups, such as this one, produce energy primarily from the combustion of the carbon backbone while consuming the oxygen provided by the nitro groups .

Biochemical Pathways

The presence of nitro groups in such compounds tends to decrease the heat of formation but contributes markedly to the overall energetic performance . Also, the nitro groups enhance the oxygen balance and density, which improves the detonation performances .

Result of Action

It is known that traditional polynitro compounds, such as this one, produce energy primarily from the combustion of the carbon backbone .

Action Environment

It is known that the requirements of insensitivity and high energy with concomitant positive oxygen balance are often contradictory to each other, making the development of new high energy density materials an interesting and challenging problem .

Eigenschaften

IUPAC Name |

2,6-dimethoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O6/c1-15-6-4(9(11)12)3-5(10(13)14)7(8-6)16-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSANVDGVIOROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382797 | |

| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18677-42-4 | |

| Record name | 2,6-Dimethoxy-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

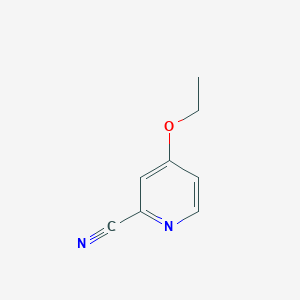

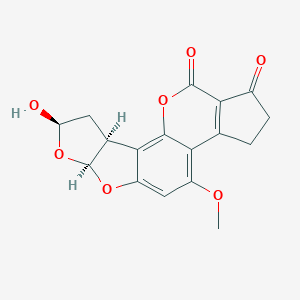

Feasible Synthetic Routes

Q & A

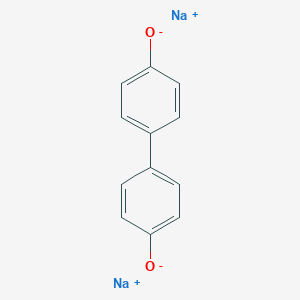

Q1: How does 2,6-Dimethoxy-3,5-dinitropyridine interact with para-substituted phenoxide anions?

A1: The research by Buncel et al. [] demonstrates that this compound undergoes σ-complexation reactions with para-substituted phenoxide anions in aqueous solutions. This interaction involves a single-electron transfer process, forming σ-adducts. The study delves into the kinetics and mechanisms of these reactions, providing insights into the reactivity of electron-deficient aromatic compounds like this compound.

Q2: What are the structural characteristics of this compound?

A2: While the provided research primarily focuses on the reactivity of this compound, it doesn't delve into detailed structural characterization. Further investigation into spectroscopic data like NMR, IR, and mass spectrometry would be needed to provide a comprehensive understanding of its structural features.

Q3: Can you explain the significance of studying single-electron transfer reactions in the context of this research?

A3: Understanding single-electron transfer reactions, as explored in the research by Buncel et al. [], is crucial for comprehending the reactivity and potential applications of compounds like this compound. These reactions play a vital role in various chemical and biological processes, influencing the compound's interactions with other molecules and impacting its overall behavior in different environments. This knowledge is fundamental for researchers investigating electron transfer processes in organic chemistry and related fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)